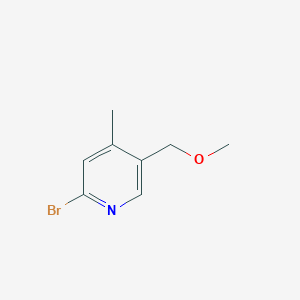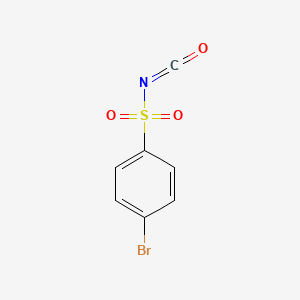
2-Bromo-5-(methoxymethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(methoxymethyl)-4-methylpyridine (2-BMMP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromaticity and high reactivity. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-BMMP is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects.
Mechanism of Action
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been found to act as an agonist of the muscarinic receptor, which is involved in a variety of physiological processes, such as the regulation of heart rate and blood pressure. It has also been found to act as an inhibitor of nitric oxide synthase, which is responsible for the production of nitric oxide.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the stimulation of the muscarinic receptor, the inhibition of nitric oxide synthase, and the inhibition of the formation of reactive oxygen species. It has also been found to have an effect on the regulation of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
2-Bromo-5-(methoxymethyl)-4-methylpyridine has several advantages for laboratory experiments, including its availability, low cost, and high reactivity. Additionally, it is relatively non-toxic and can be synthesized in a variety of ways. However, it is also important to note that the compound is highly flammable and can be explosive when heated.
Future Directions
There are a number of potential future directions for the use of 2-Bromo-5-(methoxymethyl)-4-methylpyridine in scientific research. These include the further exploration of its effects on the muscarinic receptor and nitric oxide synthase, as well as the development of novel applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted into the potential toxicity of this compound, as well as its potential use in the treatment of various diseases.
Synthesis Methods
2-Bromo-5-(methoxymethyl)-4-methylpyridine can be synthesized by a variety of methods, including the reaction of 2-bromo-4-methylpyridine with methanol in the presence of an acid catalyst. This reaction yields a mixture of this compound and 4-methylpyridine, which can be separated by distillation. Alternatively, this compound can be synthesized from 2-bromo-5-methoxy-4-methylpyridine by reaction with a base in the presence of a solvent.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used in the study of the effect of nitric oxide on vascular smooth muscle cells, as well as in the study of the mechanism of action of drugs targeting the muscarinic receptor.
properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(9)10-4-7(6)5-11-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBMGCOLGFMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














